molecular formula C27H26ClN3O4 B11433246 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

Cat. No.: B11433246
M. Wt: 492.0 g/mol
InChI Key: XFTOYMCYWRZBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a chlorophenyl group, and a methoxyphenyl group, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with anthranilic acid to form the quinazolinone core. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the pentanamide chain to the quinazolinone core under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and viral infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-methyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.

    Benzamide Derivatives: Compounds such as 4-chlorobenzamide and 4-methoxybenzamide have similar functional groups but lack the quinazolinone core.

Uniqueness

The uniqueness of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE lies in its combination of the quinazolinone core with both chlorophenyl and methoxyphenyl groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492.0 g/mol

IUPAC Name

5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide

InChI

InChI=1S/C27H26ClN3O4/c1-35-22-15-13-21(14-16-22)29-25(32)8-4-5-17-30-26(33)23-6-2-3-7-24(23)31(27(30)34)18-19-9-11-20(28)12-10-19/h2-3,6-7,9-16H,4-5,8,17-18H2,1H3,(H,29,32)

InChI Key

XFTOYMCYWRZBHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.